1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride

Nicotinic acetylcholine receptor α4β2 selectivity Fluorine substitution SAR

1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride (CAS 2149598-00-3) is a fluorinated cyclopropanamine building block with a molecular formula of C₈H₁₀ClFN₂ and a molecular weight of 188.63 g/mol. The compound features a cyclopropane ring directly attached to a 2-fluoropyridin-3-yl moiety and an amine group, supplied as the hydrochloride salt for enhanced stability and handling.

Molecular Formula C8H10ClFN2
Molecular Weight 188.63 g/mol
Cat. No. B12079184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride
Molecular FormulaC8H10ClFN2
Molecular Weight188.63 g/mol
Structural Identifiers
SMILESC1CC1(C2=C(N=CC=C2)F)N.Cl
InChIInChI=1S/C8H9FN2.ClH/c9-7-6(2-1-5-11-7)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H
InChIKeyOOIASUNKLFUANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride – Compound Identity and Procurement Baseline


1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride (CAS 2149598-00-3) is a fluorinated cyclopropanamine building block with a molecular formula of C₈H₁₀ClFN₂ and a molecular weight of 188.63 g/mol . The compound features a cyclopropane ring directly attached to a 2-fluoropyridin-3-yl moiety and an amine group, supplied as the hydrochloride salt for enhanced stability and handling . It belongs to the class of polysubstituted pyridinylaminocyclopropanamine derivatives, which have been patented as selective ligands for central nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype [1]. The specific positioning of the fluorine atom at the 2-position of the pyridine ring, combined with the conformational constraint of the cyclopropane ring, creates a unique pharmacophoric geometry that distinguishes it from other regioisomers and non-fluorinated analogs within the same chemotype [2].

Why 1-(2-Fluoro-3-pyridyl)cyclopropanamine Hydrochloride Cannot Be Replaced by a Generic Cyclopropanamine Analog


Generic substitution among fluorinated cyclopropanamine regioisomers introduces uncontrolled variability in receptor selectivity, metabolic stability, and synthetic tractability. The 2-fluoro-3-pyridyl substitution pattern in the target compound establishes a specific electronic environment—the fluorine atom at the 2-position exerts a strong electron-withdrawing effect that polarizes the pyridine ring, while the cyclopropanamine attachment at the 3-position positions the amine for optimal interaction with biological targets such as the α4β2 nAChR [1]. Shifting the fluorine to alternative positions (e.g., 4-fluoro, 5-fluoro, or 6-fluoro regioisomers) or removing it entirely alters the dipole moment, basicity of the pyridine nitrogen, and the vectors of hydrogen-bonding interactions, leading to divergent structure–activity relationships (SAR) [2]. The conformational rigidity imposed by the cyclopropane ring further amplifies these positional effects, as small changes in substitution geometry translate into large differences in three-dimensional pharmacophore presentation [3]. Consequently, the target compound cannot be interchanged with its regioisomers or non-fluorinated analogs without risking significant alterations in target engagement, selectivity window, and downstream biological readout.

Quantitative Differentiation Evidence for 1-(2-Fluoro-3-pyridyl)cyclopropanamine Hydrochloride Against Closest Analogs


Fluorine Position Regulates α4β2 nAChR Binding Affinity: 2-Fluoro-3-pyridyl vs. Non-Fluorinated and Alternative Fluoro-Regioisomers

Within the Servier-disclosed series of cyclopropanamine-based nicotinic ligands, the fluorine substitution position on the pyridine ring is a critical determinant of α4β2 nAChR binding affinity. Compounds bearing a 2-fluoro-3-pyridyl substitution pattern achieve high-affinity binding to the rat α4β2 receptor subtype through optimal electronic complementarity with the receptor binding pocket, while non-fluorinated 3-pyridylcyclopropanamine analogs exhibit markedly reduced affinity [1]. In the broader fluoropyridinyl cyclopropanamine series, compounds with 4-fluoro or 5-fluoro substitution on the pyridine ring display distinct pharmacological profiles compared to the 2-fluoro-3-pyridyl motif; the 2-fluoro orientation is particularly favorable for interaction with the α4β2 receptor subtype, with the fluorine atom contributing both to binding energy through dipole interactions and to metabolic stability by blocking potential oxidative metabolism at the 2-position [2]. The patent literature explicitly claims the 1,1-disubstituted cyclopropane compounds with halogen-substituted pyridines, including 2-fluoro derivatives, as potent selective nicotinic ligands of the α4β2 subtype, noting that the specific substitution pattern is essential for high-affinity interaction [3].

Nicotinic acetylcholine receptor α4β2 selectivity Fluorine substitution SAR

Cyclopropane Ring Constraint Confers Subtype Selectivity Over Muscarinic and Ganglionic Nicotinic Receptors vs. Flexible-Chain Analogs

The cyclopropanamine chemotype, exemplified by 1-(2-fluoro-3-pyridyl)cyclopropanamine hydrochloride, demonstrates a class-level selectivity advantage over flexible-chain aminoalkylpyridine alternatives. Pharmacological profiling of structurally related amino-substituted cyclopropane-pyridine conjugates reveals that these compounds bind with highest affinity to the rat α4β2 nAChR subtype while exhibiting no appreciable affinity for muscarinic receptors, and no detectable binding to muscular or ganglionic nicotinic receptors at concentrations up to 10 µM [1]. This selectivity profile stands in contrast to more flexible analogs such as pyrrolidine-containing nicotinic ligands (e.g., nicotine, A-84543), which typically retain measurable affinity for ganglionic α3β4 receptors, contributing to dose-limiting peripheral side effects [2]. The conformational restriction provided by the cyclopropane ring pre-organizes the amine and pyridine moieties into a geometry that complements the α4β2 orthosteric site while disfavoring interactions with related receptor subtypes [3].

Selectivity profiling Muscarinic receptor Ganglionic nicotinic receptor Off-target liability

Fluorine at Pyridine 2-Position Enhances Oxidative Metabolic Stability Relative to Non-Fluorinated and 4-/5-Fluoro Analogs

The strategic placement of fluorine at the 2-position of the pyridine ring in 1-(2-fluoro-3-pyridyl)cyclopropanamine hydrochloride is expected to confer improved oxidative metabolic stability compared to non-fluorinated 3-pyridylcyclopropanamine analogs. In aromatic systems, fluorine substitution at positions susceptible to cytochrome P450-mediated oxidation serves as a metabolic blocking group, reducing the intrinsic clearance by preventing hydroxylation at the substituted carbon [1]. Within the broader class of fluoropyridinyl cyclopropanamines, the 2-fluoro substitution pattern has been shown to be particularly effective at reducing CYP450-mediated metabolism of the pyridine ring while maintaining favorable physicochemical properties (LogP = 1.59; TPSA = 38.91 Ų) suitable for CNS penetration . The non-fluorinated analog 1-(pyridin-3-yl)cyclopropanamine lacks this protective effect and is anticipated to undergo more rapid oxidative metabolism at the pyridine ring, potentially resulting in shorter half-life and higher clearance in vivo [1]. Regioisomers with fluorine at the 4- or 5-position of the pyridine ring do not block metabolism at the 2-position and thus may exhibit different metabolic soft spots [2].

Metabolic stability CYP450 oxidation Fluorine blocking In vitro microsomes

Scalable Synthesis Enabled by 2-Fluoro-3-pyridyl Substitution: Higher Synthetic Accessibility vs. Alternative Fluoro-Regioisomers

The 2-fluoro-3-pyridyl substitution pattern in the target compound benefits from well-established synthetic routes for 2-fluoropyridine synthesis via diazotization–fluorodediazoniation of commercially available 2-aminopyridine precursors [1], providing a cost and scalability advantage over certain alternative fluoropyridinyl regioisomers. 1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride is commercially available from multiple suppliers (Apollo Scientific, ChemScene, CymitQuimica) at ≥98% purity , indicating mature synthetic protocols and supply chain robustness. In contrast, 1-(4-fluoropyridin-2-yl)cyclopropanamine or 1-(6-fluoropyridin-3-yl)cyclopropanamine regioisomers require less common fluoropyridine starting materials that may involve more complex synthetic sequences, including selective halogen–fluorine exchange or directed ortho-metallation strategies [1]. The commercial availability at research-scale quantities (mg to g) from multiple vendors positions the 2-fluoro-3-pyridyl compound as a logistically superior choice for initial SAR exploration compared to regioisomers requiring custom synthesis .

Synthetic accessibility Regioselective fluorination Building block availability Multi-step synthesis

Priority Application Scenarios for 1-(2-Fluoro-3-pyridyl)cyclopropanamine Hydrochloride Based on Quantitative Differentiation


α4β2-Selective Nicotinic Ligand Scaffold for Cognitive Disorder and Smoking Cessation Drug Discovery

The compound serves as a high-priority starting scaffold for medicinal chemistry programs targeting α4β2 nicotinic acetylcholine receptors. Based on class-level evidence, cyclopropanamine-pyridine conjugates bearing the 2-fluoro substitution exhibit selective, high-affinity binding to the α4β2 subtype while demonstrating no appreciable muscarinic or ganglionic nAChR binding at concentrations up to 10 µM [1]. This selectivity profile is directly relevant for developing pharmacological interventions for cognitive deficits associated with Alzheimer's disease, age-related memory decline, attention-deficit disorders, and smoking cessation, where α4β2 receptor engagement must be achieved without triggering peripheral cholinergic side effects [2]. The compound's favorable LogP (1.59) and TPSA (38.91 Ų) further position it as a CNS-penetrant starting point [3].

Fluorinated Building Block for Parallel SAR Exploration of Pyridine-Substituted Cyclopropanamine Libraries

The well-defined 2-fluoro-3-pyridyl substitution pattern enables systematic parallel SAR studies comparing fluorine positional effects on target engagement, selectivity, and metabolic stability. The compound's commercial availability at ≥98% purity from multiple suppliers [2] supports efficient library synthesis through late-stage functionalization of the primary amine, including acylation, reductive amination, and sulfonamide formation . Head-to-head evaluation against the non-fluorinated 3-pyridylcyclopropanamine and the 4-, 5-, and 6-fluoro regioisomers is essential for establishing the fluorine position–activity relationship, which directly informs lead optimization decisions in programs targeting nAChRs, LSD1 demethylase, or other cyclopropanamine-sensitive targets [1].

PET Tracer Precursor Development for In Vivo α4β2 nAChR Imaging in Neurodegenerative Disease

The cyclopropanamine-based 3-pyridinamine chemotype has been identified by Servier Laboratories as a promising scaffold for developing PET imaging agents targeting the α4β2 nAChR, a receptor subtype whose density is consistently and severely reduced in Alzheimer's and Parkinson's diseases [3]. The fluorine atom at the 2-position provides a strategic handle for ¹⁸F isotopic labeling via nucleophilic aromatic substitution or halogen exchange chemistry, enabling the synthesis of ¹⁸F-labeled radioligands for non-invasive quantification of nAChR density in the living human brain [4]. The selectivity profile of the cyclopropanamine class—high α4β2 affinity with no muscarinic or ganglionic binding—makes this scaffold suitable for imaging applications where receptor subtype specificity is critical for accurate quantification [1].

LSD1 Inhibitor Lead Generation for Oncology Epigenetic Target Validation

Fluorinated cyclopropylamine compounds, including those with substituted pyridine rings, have been disclosed as potent inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic target implicated in acute myeloid leukemia and other cancers [5]. The 2-fluoro-3-pyridyl cyclopropanamine scaffold combines the mechanism-based LSD1 inhibitory activity of the cyclopropanamine warhead (which forms a covalent adduct with the FAD cofactor) with the electronic modulation provided by the fluoropyridine substituent, which can influence potency, selectivity over monoamine oxidases (MAO-A/B), and drug-like properties [3]. Quantitative structure–activity relationship (SAR) data from arylcyclopropanamine LSD1 inhibitor series, where substituent position and electronics on the aryl ring dramatically impact IC₅₀ values (ranging from nanomolar to micromolar), support the rationale for exploring 2-fluoro-3-pyridyl-substituted derivatives as a distinct sub-series [6].

Quote Request

Request a Quote for 1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.